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Compound of Interest

Compound Name: Methyl 2-acetyloctanoate

Cat. No.: B116824

Introduction

Methyl 2-acetyloctanoate is a (3-keto ester of significant interest in synthetic organic
chemistry. Its bifunctional nature, possessing both a ketone and an ester group separated by a
single methylene carbon, imparts a unique reactivity profile that makes it a valuable
intermediate for the construction of complex molecular architectures. The presence of an acidic
a-hydrogen, situated between the two carbonyl groups, is the cornerstone of its utility, allowing
for facile enolate formation and subsequent carbon-carbon bond-forming reactions.

This guide provides a comprehensive overview of the chemical identity, physicochemical
properties, spectroscopic profile, and core reactivity of methyl 2-acetyloctanoate. It is
intended for researchers, scientists, and drug development professionals who require a deep
technical understanding of this versatile building block. The protocols and analyses presented
herein are grounded in established chemical principles to ensure both accuracy and practical
applicability in a laboratory setting.

Chemical Identity and Structure

A precise understanding of the molecule's structure is fundamental to predicting and
interpreting its chemical behavior.

e IUPAC Name: methyl 2-acetyloctanoate[1]

e Synonyms: Methyl 2-hexylacetoacetate, 2-acetyl-octanoic acid methyl ester[1]
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CAS Number: 70203-04-2[1]

Molecular Formula: C11H2003[1]

Molecular Weight: 200.27 g/mol [1]

Canonical SMILES: CCCCCCC(C(=0)C)C(=0)0C[1]

The structure features a central chiral carbon (C2) bonded to a hexyl group, an acetyl group, a
methoxycarbonyl group, and a hydrogen atom. This arrangement classifies it as a 3-keto ester.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in
reactions. While extensive experimental data for methyl 2-acetyloctanoate is not widely
published, a combination of reported experimental values and computed properties provides a
useful profile.

Property Value Source
Boiling Point 124-128 °C at 15 Torr Experimental
Molecular Weight 200.27 g/mol Computed[1]
XLogP3 3.1 Computed[1]
Hydrogen Bond Donor Count 0 Computed[1]
Hydrogen Bond Acceptor

Count 3 Computed[1]
Rotatable Bond Count 8 Computed[1]
Topological Polar Surface Area  43.4 A2 Computed[1]

Note: Except for the boiling point, the properties listed are computationally derived and should
be used as estimates.

Reactivity and Synthetic Applications
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The synthetic utility of methyl 2-acetyloctanoate stems from the reactivity inherent to [3-keto
esters. This reactivity is dominated by the chemistry of the a-proton and the two carbonyl
groups.

Keto-Enol Tautomerism

Like all B-dicarbonyl compounds, methyl 2-acetyloctanoate exists as an equilibrium mixture of
its keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding and
conjugation between the C=C double bond and the remaining carbonyl group. This equilibrium
is fundamental to its reactivity.

Caption: Keto-Enol tautomerism in methyl 2-acetyloctanoate.

Acidity and Enolate Formation

The proton on the carbon alpha to both carbonyls (C2) is significantly more acidic (pKa = 11 in
DMSO) than a typical a-proton of a ketone or ester. This is because the resulting conjugate
base, an enolate, is stabilized by resonance, delocalizing the negative charge over both
oxygen atoms.[2] This acidity allows for easy deprotonation with moderately strong bases (e.qg.,
sodium ethoxide, sodium hydride) to form a highly reactive nucleophilic enolate.[2][3]

Core Synthetic Reactions

The enolate of methyl 2-acetyloctanoate is a powerful nucleophile for a variety of synthetic
transformations.

o Alkylation: The enolate readily reacts with alkyl halides (e.g., methyl iodide, benzyl bromide)
in an Sn2 reaction to form a new carbon-carbon bond at the a-position. This is a cornerstone
of its utility in building more complex carbon skeletons.[3]

» Acylation: Reaction of the enolate with acyl chlorides or anhydrides yields a (3-tricarbonyl
compound, which are themselves versatile synthetic intermediates.

o Hydrolysis and Decarboxylation: The ester group can be hydrolyzed under acidic or basic
conditions to form the corresponding -keto acid.[3] Upon heating, B-keto acids readily
undergo decarboxylation (loss of CO2) to yield a ketone, in this case, 2-octanone. This
sequence provides a powerful method for synthesizing substituted ketones.
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Caption: Key synthetic pathways involving methyl 2-acetyloctanoate.

Spectroscopic Profile (Predicted)

As experimental spectra for methyl 2-acetyloctanoate are not available in common
databases, this section provides a predicted analysis based on its known structure and

established spectroscopic principles. This serves as a guide for researchers to verify the
identity of the synthesized compound.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each unique proton
environment.
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Predicted o

Multiplicity
(ppm)

Integration

Assignment

Rationale

~3.75 Singlet

3H

-OCHs

Methyl ester
protons,
deshielded by
the adjacent

oxygen.

~3.50 Triplet

1H

-CH(Ac)-

Methine proton
at C2,
deshielded by
two carbonyls.
Split by the C3
methylene

protons.

~2.20 Singlet

3H

-C(=O)CHs

Acetyl methyl
protons, adjacent

to a carbonyl

group.

~1.60 Multiplet

2H

-CH2-CH(ACc)-

Methylene
protons at C3,
adjacent to the

chiral center.

~1.30 Multiplet

8H

-(CH2)a-

Methylene
protons of the

hexyl chain.

~0.90 Triplet

3H

-CHs

Terminal methyl
group of the

hexyl chain.

3C NMR Spectroscopy

The carbon NMR spectrum will distinguish the two different carbonyl carbons and the carbons

of the alkyl chain.
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Predicted & (ppm)

Assignment

Rationale

Typical chemical shift for a

~203 C=0 (Ketone)
ketone carbonyl carbon.
Typical chemical shift for an
~169 C=0 (Ester)
ester carbonyl carbon.
Methine carbon at C2,
~58 -CH(Ac)- .
deshielded by two carbonyls.
Methyl ester carbon,
~52 -OCHs _
deshielded by oxygen.
Carbons of the hexyl chain and
~32-22 -(CH2)s5- & -C(=O)CHs
the acetyl methyl group.
Terminal methyl carbon of the
~14 -CHs

hexyl chain.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by strong absorptions from the two carbonyl groups.

Predicted Frequency

( ) Functional Group Rationale
cm-
Strong, sharp absorption
~1745 C=0 Stretch (Ester) characteristic of a saturated
ester.
Strong, sharp absorption
~1720 C=0 Stretch (Ketone) characteristic of a saturated
ketone.
Aliphatic C-H stretches from
~2950-2850 C-H Stretch the alkyl chain and methyl
groups.
Strong absorption from the
~1200-1100 C-O Stretch

ester C-O single bond.
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Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M*) would be observed
at m/z = 200. Key fragmentation patterns would likely include:

Loss of methoxy group (-OCHs): [M - 31]* at m/z = 169.

Loss of methoxycarbonyl group (-COOCHS3): [M - 59]* at m/z = 141.

McLafferty rearrangement: A characteristic fragmentation of ketones and esters, potentially
leading to a prominent peak at m/z = 58 or others depending on the site of rearrangement.

Loss of acetyl group (-COCHs): [M - 43]* at m/z = 157.

Cleavage of the hexyl chain: A series of peaks separated by 14 Da (CH-).

Experimental Protocols
Synthesis via Alkylation of Methyl Acetoacetate

This protocol is adapted from a known procedure for the synthesis of methyl 2-
acetyloctanoate.

Caption: Workflow for the synthesis of methyl 2-acetyloctanoate.
Methodology:

e Enolate Formation: To a stirring solution of 30% sodium methoxide in methanol under a
nitrogen atmosphere, add methyl acetoacetate dropwise. Maintain the temperature as
recommended by the specific procedure, often near room temperature or slightly cooled. The
base deprotonates the methyl acetoacetate to form the sodium enolate.

 Alkylation: To the resulting enolate solution, add 1-bromohexane dropwise.

» Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 20 hours)
to ensure complete reaction. Monitor the reaction progress by thin-layer chromatography
(TLC) or gas chromatography (GC).
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o Workup: After cooling, distill off the majority of the solvent (methanol). Pour the residue into a
mixture of ice and water.

» Extraction: Extract the aqueous mixture with a suitable organic solvent, such as n-hexane or
diethyl ether. Combine the organic layers.

e Washing & Drying: Wash the combined organic phase with water and/or brine to remove any
remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like
sodium sulfate or magnesium sulfate.

« Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The
crude product is then purified by vacuum distillation to yield pure methyl 2-acetyloctanoate.

Characterization Workflow

A self-validating protocol requires rigorous characterization to confirm the identity and purity of
the final product.

o Obtain Spectroscopic Data: Acquire *H NMR, 13C NMR, IR, and GC-MS data for the purified
product.

e Confirm Structure:

o Compare the obtained IR spectrum with the predicted key frequencies (~1745 and ~1720
cm™1).

o Analyze the *H and 3C NMR spectra. Confirm that the chemical shifts, integrations, and
splitting patterns match the predicted values for the target structure.

o Analyze the mass spectrum to confirm the molecular weight (m/z = 200) and identify key
fragmentation patterns consistent with the structure.

o Assess Purity: Use *H NMR integration and/or GC peak area analysis to determine the purity
of the compound, ensuring the absence of starting materials or significant byproducts.

Safety and Handling
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While a specific Safety Data Sheet (SDS) for methyl 2-acetyloctanoate is not readily
available, general precautions for handling [3-keto esters and related flammable organic liquids
should be strictly followed.

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

o Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of
vapors.

» Fire Safety: The compound is expected to be a combustible or flammable liquid. Keep away
from heat, sparks, open flames, and other ignition sources.[2][4][5] Use explosion-proof
equipment where necessary.[2][5]

» Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can
cause vigorous reactions.[2]

» Handling: Avoid contact with skin and eyes, as related compounds can cause irritation.[6] In
case of contact, rinse thoroughly with water.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated
for flammable liquids.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations for
chemical waste.

Conclusion

Methyl 2-acetyloctanoate is a synthetically valuable (-keto ester, defined by the reactivity of
its acidic a-proton. Its straightforward synthesis and the ability to undergo facile alkylation and
decarboxylation reactions make it an important precursor for the preparation of complex
ketones and other organic molecules. While detailed experimental physicochemical and
spectroscopic data are sparse in the public domain, its properties can be reliably predicted
based on its structure, providing a solid framework for its use and characterization in a
research setting. Adherence to standard safety protocols for handling flammable organic
reagents is essential for its safe application in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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